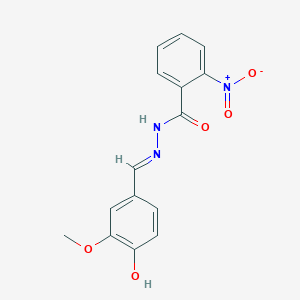![molecular formula C22H22N4O2 B6098923 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6098923.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide, commonly known as NAP, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. NAP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用机制
The mechanism of action of NAP is not fully understood, but it is thought to act by modulating a variety of signaling pathways in cells. NAP has been shown to activate the ERK/MAPK signaling pathway, which is involved in cell proliferation, survival, and differentiation. NAP has also been shown to regulate the activity of the transcription factor NF-kB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
NAP has a range of biochemical and physiological effects, including the regulation of cell proliferation, survival, and differentiation. NAP has been shown to modulate the activity of a variety of signaling pathways in cells, including the ERK/MAPK signaling pathway and the NF-kB signaling pathway. NAP has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective and anticancer activities.
实验室实验的优点和局限性
NAP has several advantages for use in laboratory experiments, including its small size, stability, and ease of synthesis. NAP is also relatively inexpensive and can be synthesized in large quantities. However, there are also some limitations to the use of NAP in laboratory experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on NAP, including the development of new synthetic methods for its production, the investigation of its potential therapeutic applications in additional areas, and the elucidation of its mechanism of action. Additionally, further research is needed to determine the optimal dosing and administration strategies for NAP and to investigate its potential side effects and interactions with other drugs. Overall, the continued study of NAP has the potential to lead to the development of novel therapies for a variety of diseases and conditions.
合成方法
NAP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. In solid-phase synthesis, the peptide is assembled on a solid support, which allows for efficient purification and isolation of the final product. In solution-phase synthesis, the peptide is synthesized in solution and then purified using chromatography or other techniques.
科学研究应用
NAP has been studied for its potential therapeutic applications in a variety of areas, including neuroprotection, cognitive enhancement, and cancer therapy. In neuroprotection, NAP has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. In cognitive enhancement, NAP has been shown to improve learning and memory in animal models and may have potential applications in the treatment of cognitive disorders such as dementia and traumatic brain injury. In cancer therapy, NAP has been shown to have anticancer activity and may have potential applications as a novel cancer therapy.
属性
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-3-pyrazin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21(9-8-18-13-23-10-11-24-18)25-19-12-22(28)26(15-19)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-7,10-11,13,19H,8-9,12,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJQGJWHVOLXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B6098845.png)
![2-(1-pyrrolidinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B6098855.png)
![6-amino-2-{[2-(4-ethylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6098875.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098876.png)
![1-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098883.png)
![3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone](/img/structure/B6098900.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6098911.png)
![N-cyclopentyl-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B6098916.png)
![5-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6098925.png)
![N-butyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6098927.png)
![1-(3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6098938.png)


![3-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6098950.png)